Isofuranodiene
CAS No.: 19912-61-9
Cat. No.: VC0528558
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19912-61-9 |
|---|---|
| Molecular Formula | C15H20O |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | (5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan |
| Standard InChI | InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6- |
| Standard InChI Key | VMDXHYHOJPKFEK-ADUATRDFSA-N |
| Isomeric SMILES | C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C |
| SMILES | CC1=CCC2=C(CC(=CCC1)C)OC=C2C |
| Canonical SMILES | CC1=CCC2=C(CC(=CCC1)C)OC=C2C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Isofuranodiene belongs to the germacrane sesquiterpenoid class, featuring a cyclodecane ring substituted with an isopropyl group and two methyl groups . Its IUPAC name, (5E,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan, reflects the trans-configuration of its double bonds and methyl substituents . The compound’s 3D conformation reveals a strained bicyclic system, with the furan ring contributing to its hydrophobic properties (logP = 4.38) .
Structural Data:
Natural Occurrence and Synthesis
IFD is a major constituent of the essential oils of Smyrnium olusatrum (wild celery), constituting up to 48% of the volatile fraction . Isolation typically involves crystallization from hexane, yielding >99% purity . Nuclear magnetic resonance (NMR) spectra confirm its structure, with distinctive signals at δ 1.23 ppm (singlet, 3H) and δ 5.30–5.45 ppm (multiplet, olefinic protons) .
Pharmacological Activities
Antiparasitic Efficacy Against Echinococcus granulosus
IFD demonstrates potent scolicidal activity against protoscoleces of the tapeworm E. granulosus, the causative agent of cystic echinococcosis. In a concentration-dependent assay:
| Concentration (µg/mL) | Mortality (%) at 1 h |
|---|---|
| 1 | 28.33 ± 1.20 |
| 25 | 95.66 ± 0.61 |
| 50 | 100.00 ± 0.00 |
The median lethal concentration (LC<sub>50</sub>) was 8.87 µg/mL, significantly outperforming α-bisabolol (103.2 µg/mL) and farnesol (113.68 µg/mL) . Mechanistically, IFD disrupts mitochondrial membrane potential and induces oxidative stress in parasites .
Anticancer Mechanisms
IFD exhibits broad-spectrum cytotoxicity against cancer cells through multiple pathways:
Breast and Prostate Cancer
In PC3 prostate adenocarcinoma cells, IFD achieved an IC<sub>50</sub> of 29 µM, inducing apoptosis via caspase-3 activation and PARP cleavage . Similarly, in MCF-7 breast cancer cells, it suppressed estrogen receptor α (ERα) signaling, reducing cell viability by 78% at 50 µM .
Hepatocellular Carcinoma
IFD triggers G2/M cell cycle arrest in HepG2 cells by modulating MAPK pathways (p38 and JNK phosphorylation) and downregulating cyclin B1 . At 40 µM, it increased sub-G1 populations by 32%, indicative of apoptosis .
Neurotrophic and Neuroprotective Effects
In PC12 pheochromocytoma cells, IFD (12.5–25 µM) synergized with nerve growth factor (NGF) to enhance neurite outgrowth by 140–160% . Real-time cell analysis confirmed sustained differentiation without cytotoxicity, suggesting potential for neurodegenerative disease therapy .
Pharmacokinetics and Toxicology
Absorption and Metabolism
As a lipophilic molecule (ALogP = 4.92), IFD readily crosses biological membranes . Human exposome data confirm its detection in blood, though endogenous production is absent . Phase I metabolism likely involves cytochrome P450-mediated oxidation of the furan ring.
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